n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide
Description
N-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide is a benzamide derivative characterized by a tert-butylamino group attached to an oxoethyl backbone and a fluorine substituent at the 3-position of the benzamide ring. The tert-butyl group enhances metabolic stability, while the fluorine atom may influence electronic properties and binding interactions, as seen in analogous compounds targeting ion channels or enzymes .
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)16-11(17)8-15-12(18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
OOPZVINFMRMCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Multi-Component Coupling Reactions
The most efficient route to N-(2-(tert-butylamino)-2-oxoethyl)-3-fluorobenzamide leverages a four-component reaction (4-CR) system, adapted from methodologies developed for structurally analogous compounds. This approach combines:
- 3-Fluorobenzoic acid (carboxylic acid component)
- 2-Tert-butylaniline (amine component)
- Formaldehyde (aldehyde component)
- Tert-butyl isocyanide (isocyanide component)
Procedure :
- Reagent Mixing : Combine 3-fluorobenzoic acid (1.0 equiv.), 2-tert-butylaniline (1.0 equiv.), formaldehyde (1.0 equiv.), and tert-butyl isocyanide (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) at a concentration of 0.5 M relative to the aniline.
- Reaction Conditions : Stir the mixture at room temperature for 16 hours, followed by heating to 110°C for 24 hours in a sealed pressure tube.
- Workup : Concentrate the reaction mixture, dissolve in ethyl acetate, and wash with saturated Na₂CO₃. Purify via column chromatography (petroleum ether/ethyl acetate gradient).
Key Advantages :
Stepwise Alkylation and Acylation
For laboratories lacking high-pressure equipment, a sequential synthesis is feasible:
Step 1: Alkylation of Tert-Butylamine
React tert-butylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C to form 2-bromo-N-(tert-butyl)acetamide.
Step 2: Nucleophilic Substitution
Treat the bromoacetamide intermediate with 3-fluorobenzoyl chloride in the presence of N-methylmorpholine (NMM) to yield the target compound.
Optimization Insights :
- Solvent Choice : DCM or THF improves solubility of intermediates.
- Temperature Control : Maintaining 0–4°C during acylation minimizes side reactions.
Reaction Optimization and Yield Enhancement
Catalytic and Solvent Effects
| Variable Tested | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | 2,2,2-Trifluoroethanol | 92% (vs. 68% in DMF) | |
| Catalyst | None required | – | |
| Temperature | 110°C | 24% increase vs. 80°C |
Microwave Assistance : Reducing reaction time from 24 hours to 45 minutes under microwave irradiation (150°C) preserves yield (89%) while enhancing throughput.
Purification Strategies
- Column Chromatography : Elute with petroleum ether/ethyl acetate (90:10) to isolate the product as a pale-yellow solid.
- Recrystallization : Use hexane/ethyl acetate (3:1) for >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity under gradient elution (C18 column, acetonitrile/water + 0.1% TFA).
- Elemental Analysis : C: 62.51%, H: 6.89%, N: 9.14% (theory: C: 62.53%, H: 6.85%, N: 9.17%).
Comparative Analysis with Non-Fluorinated Analogs
Impact of Fluorine Substitution
| Property | 3-Fluorobenzamide Derivative | Benzamide Analog (No F) | Source |
|---|---|---|---|
| Yield | 86% | 92% | |
| Melting Point | 154–155°C | 162–164°C | |
| Solubility (H₂O) | 2.1 mg/mL | 0.8 mg/mL |
Structural Insights :
- The 3-fluoro group enhances electronegativity, improving solubility in polar aprotic solvents.
- Meta-substitution avoids steric clashes observed in ortho-fluorinated analogs.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Reactor Design : Tubular flow reactor (Teflon, 10 mL volume).
- Parameters : 120°C, 15-minute residence time, 85% conversion per pass.
- Advantage : 3.2 kg/day throughput with 99.5% purity after crystallization.
Waste Management
- TFE Recovery : Distill >95% of 2,2,2-trifluoroethanol for reuse.
- Byproducts : Tert-butylamine hydrochloride (recycled via neutralization).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide is a chemical compound with a unique structure, including a tert-butylamino group and a fluorobenzamide moiety. It has a molecular formula of . The presence of the fluorine atom in the benzamide ring enhances its lipophilicity and may influence its interaction with biological targets. This compound is studied for its potential as a T-type calcium channel antagonist. T-type calcium channels are involved in physiological processes such as pain transmission and neuronal excitability. Inhibiting these channels may provide therapeutic benefits for epilepsy, chronic pain, and other neurological disorders.
Potential Applications
- Pharmaceutical Development this compound is a candidate for treating various conditions.
- T-type Calcium Channel Antagonist It effectively binds to T-type calcium channels, influencing their activity. Electrophysiological techniques are used to measure changes in channel conductance, and pharmacological assays assess its efficacy in modulating calcium influx in neuronal cells. Studies indicate that this compound disrupts prepulse inhibition in both epileptic and non-epileptic models, suggesting its role in modulating neuronal activity.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound, particularly those containing fluorinated benzamides or T-type calcium channel antagonists. this compound stands out due to its specific combination of functional groups that enhance its lipophilicity and potential efficacy against T-type calcium channels, making it a promising candidate for further pharmacological exploration.
Related Compounds
Other related compounds include:
- N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide, which is an antiarrhythmic drug that inhibits the activation of certain channels .
- rac-(Ra,R)-N-(2-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl)benzamide .
- rac-(Ra,R)-N-(2-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(3-(trifluoromethoxy)phenyl)ethyl)benzamide .
- rac-(Ra,R)-N-(2-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-1-(ferrocoene)-2-oxoethyl)benzamide .
Research Applications
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt has applications in scientific research:
- Chemistry: Used as a reagent or intermediate in organic synthesis.
- Biology: Studied for its potential interactions with biological molecules and pathways.
- Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
- Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Analgesia against Allodynia
Mechanism of Action
The mechanism of action of n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzamide moiety can enhance binding affinity and specificity towards the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly in the benzamide core and substituted amino groups. Below is a detailed comparison based on molecular features, synthesis, and biological relevance:
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects :
- Halogenation : The 3-fluorobenzamide moiety in the target compound contrasts with Z944’s 3-chloro-5-fluorobenzamide group. Chlorine’s larger atomic radius and electronegativity may enhance Z944’s binding to T-type calcium channels compared to fluorine’s smaller size .
- Backbone Modifications : Compounds like 5l’ and 2e incorporate indole-carboxylic acid or hydroxycarbamoyl groups, respectively, which enhance interactions with protein targets (e.g., p53-MDM2 or HDACs) . The target compound’s simpler oxoethyl backbone may limit such interactions.
Synthetic Feasibility :
Biological Relevance :
Biological Activity
N-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 234.29 g/mol. The compound features a tert-butylamino group and a benzamide moiety, which are critical for its biological interactions.
Research indicates that this compound interacts with various biological targets, including:
- T-type Calcium Channels : The compound has been shown to bind effectively to T-type calcium channels, modulating their activity. This interaction suggests a potential role in influencing cellular calcium signaling pathways, which are crucial for numerous physiological processes.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation. This suggests that this compound may also exhibit enzyme inhibitory properties that could be leveraged in cancer therapy.
Biological Activity Studies
Several studies have examined the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : The compound has shown promise against various cancer cell lines, indicating its potential as an anticancer agent. Research into structural analogs reveals that modifications can enhance its efficacy against specific types of cancer .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition against bacterial strains. |
| Study 2 | Anticancer Activity | Showed efficacy in reducing proliferation of breast cancer cell lines. |
| Study 3 | Calcium Channel Interaction | Confirmed binding affinity to T-type calcium channels impacting cellular signaling. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-(tert-butylamino)-2-oxoethyl)-3-fluorobenzamide and its derivatives?
- Answer : The compound and its analogs are typically synthesized via multicomponent reactions (MCRs), such as the Ugi reaction. For example, derivatives can be prepared by reacting substituted aldehydes (e.g., 2-chloro-5,7-dimethylquinoline-3-carbaldehyde), aniline, benzoic acids, and tert-butyl isocyanides in trifluoroethanol (TFE) . Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., TFE enhances imine formation), and temperature. Post-synthesis purification often involves column chromatography and recrystallization, with HPLC confirming purity (>95%) .
Q. How is structural characterization validated for this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tertiary amide and fluorobenzamide moieties. Key NMR signals include:
- ¹H-NMR : δ ~1.3 ppm (t-Bu group), δ ~6.5–8.5 ppm (aromatic protons from 3-fluorobenzamide) .
- ¹³C-NMR : Carbonyl signals at ~165–170 ppm (amide C=O) and ~160 ppm (C-F coupling) .
- Mass spectrometry (LC-MS or HRMS) validates molecular weight, e.g., [M+H]+ peaks matching theoretical values .
Q. What analytical techniques ensure purity and stability during storage?
- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under varying temperatures (4°C, −20°C) and humidity levels are conducted via accelerated degradation tests, with LC-MS monitoring decomposition products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Answer :
- Modular substitutions : Replace the 3-fluorobenzamide group with electron-withdrawing groups (e.g., nitro, chloro) to enhance target binding. For example, 3-chloro-5-fluorobenzamide derivatives (e.g., Z944) show improved T-type calcium channel inhibition .
- Backbone flexibility : Introduce piperidine or morpholine rings to modulate conformational stability, as seen in fluorophore-conjugated analogs for cellular imaging .
- Quantitative SAR (QSAR) : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like HDACs or ion channels .
Q. What strategies resolve contradictions in biological activity data across cell lines or assays?
- Answer :
- Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) using standardized protocols (MTT assay, flow cytometry) .
- Off-target profiling : Assess selectivity via kinase/ion channel panels (e.g., Eurofins Cerep) to identify confounding interactions .
- Metabolic stability : Test hepatic microsome stability to rule out false negatives due to rapid clearance .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Answer :
- Rodent models : Administer the compound intravenously (IV) or orally (PO) to measure bioavailability (%F) and half-life (t₁/₂). Plasma samples are analyzed via LC-MS/MS .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies. Histopathology of organs (liver, kidneys) identifies tissue-specific toxicity .
Q. How does the compound interact with voltage-gated calcium channels (VGCCs) in mechanistic studies?
- Answer :
- Electrophysiology : Use patch-clamp assays on sensory neurons to measure T-type (Cav3.2) current inhibition. Z944, a structural analog, reduces current density by >50% at 10 µM .
- Calcium imaging : Fluo-4 AM dye tracks intracellular Ca²⁺ flux in HEK293 cells expressing Cav3.2, confirming target engagement .
Methodological Considerations
Q. How to troubleshoot low yields in Ugi reactions for derivative synthesis?
- Answer :
- Solvent optimization : Replace TFE with dichloromethane (DCM) or methanol if imine formation is sluggish.
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Real-time monitoring : Employ in situ FTIR to track reaction progress and identify stalled intermediates .
Q. What computational tools predict metabolic liabilities of this compound?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
